

Inter-laboratory Comparison of Isonicotinamide Quantification: A Guide for Researchers

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Compound of Interest

Compound Name: Isonicotinamide-d4

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This guide provides a comparative overview of analytical methodologies for the quantification of isonicotinamide, a compound of interest in pharmaceutical research. While a formal inter-laboratory round-robin study on isonicotinamide is not publicly available, this document synthesizes data from various validated analytical methods to offer a baseline for performance comparison. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for isonicotinamide quantification.

Quantitative Method Performance

The following table summarizes the performance characteristics of common analytical techniques used for the quantification of isonicotinamide and its related compounds. The data is compiled from various studies and application notes.

Analytical Method	Analyte(s)	Matrix	Linearity Range	LLOQ/LOD	Precision (RSD%)	Accuracy/Recovery (%)	Reference
RP-HPLC-UV	N-(4-ethoxyphenyl)isonicotinamide	Bulk Drug, Pharmaceutical Formulation	1 µg/mL - 100 µg/mL	-	-	-	[1]
LC-MS/MS	Nicotinamide, N1-methylnicotinamide	Human Serum	5.000-160.0 ng/mL, 2.500-80.00 ng/mL	-	< 6.90%	> 88%	[2]
RP-HPLC	Isonicotinamide	-	-	-	-	-	[3]
LC-MS/MS	Nicotinic acid and metabolites	Rat Plasma	-	-	1.3% - 13.3%	94.43% - 110.88%	[4]
TLC-Densitometry	Nicotinamide	Pharmaceutical Dosage Forms	-	LOD: 0.077-0.183 µg/spot, LOQ: 0.233-0.553 µg/spot	-	-	[5]

Experimental Protocols

Detailed methodologies for the most common analytical techniques are provided below. These protocols are based on validated methods and can be adapted for specific laboratory needs.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for N-(4-ethoxyphenyl)isonicotinamide[1]

This method is suitable for the quantification of N-(4-ethoxyphenyl)isonicotinamide in bulk drug substances and pharmaceutical formulations.

A. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) in a 60:40 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 265 nm.
- Injection Volume: 10 µL.
- Run Time: 10 minutes.

B. Reagent and Standard Preparation:

- Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio and degas before use.

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of N-(4-ethoxyphenyl)isonicotinamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

C. Sample Preparation:

- **Bulk Drug:** Accurately weigh approximately 25 mg of the bulk drug, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.
- **Pharmaceutical Formulation (e.g., Tablets):** Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to a target concentration to a suitable volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute as needed.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Nicotinamide and N1-methylnicotinamide in Human Serum[2]

This method offers high sensitivity and selectivity for the simultaneous determination of nicotinamide and its metabolite in a biological matrix.

A. Instrumentation and Chromatographic Conditions:

- **LC-MS/MS System:** A liquid chromatography system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- **Column:** Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5µm).
- **Mobile Phase:** Gradient elution using Acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid).
- **Detection:** Positive ion mode with multiple reaction monitoring (MRM).

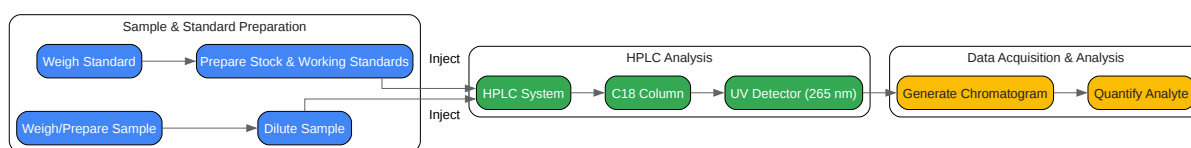
- Nicotinamide: m/z 123.1 \rightarrow 80.1
- N1-methylnicotinamide: m/z 137.1 \rightarrow 94.1
- Internal Standard (N'-methylnicotinamide): m/z 137.1 \rightarrow 80.1

B. Sample Preparation:

- Protein Precipitation: Serum samples are prepared by protein precipitation with acetonitrile.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Caption: Workflow for isonicotinamide quantification by RP-HPLC.



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Caption: Workflow for isonicotinamide quantification by LC-MS/MS.

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